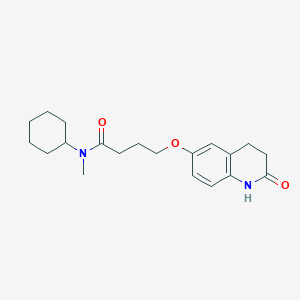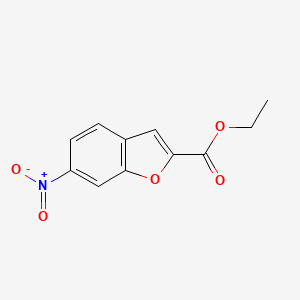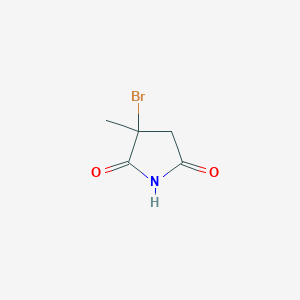
Lys-Cys-Thr-Cys-Cys-Ala
Vue d'ensemble
Description
The compound Lys-Cys-Thr-Cys-Cys-Ala is a hexapeptide composed of the amino acids lysine, cysteine, threonine, cysteine, cysteine, and alanine. This sequence is notable for its inclusion of three cysteine residues, which can form disulfide bonds, potentially leading to the formation of complex three-dimensional structures. Peptides like this compound are of significant interest in biochemical research due to their potential biological activities and structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lys-Cys-Thr-Cys-Cys-Ala can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically begins with the attachment of the C-terminal amino acid (alanine) to the resin. Each subsequent amino acid is added in a stepwise manner, with the N-terminal protecting group being removed before the next amino acid is coupled.
Loading the Resin: The resin is functionalized with a linker that allows for the attachment of the first amino acid (alanine).
Coupling: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or O-benzotriazole-N,N,N’,N’-tetramethyluronium-hexafluorophosphate (HBTU).
Deprotection: The N-terminal protecting group (typically Fmoc) is removed using a base such as piperidine.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS. Automated peptide synthesizers are used to streamline the process, allowing for the efficient production of peptides in large quantities. The use of high-throughput techniques and optimization of reaction conditions are crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Lys-Cys-Thr-Cys-Cys-Ala can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, leading to the formation of intramolecular or intermolecular disulfide bridges.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino groups of lysine and the thiol groups of cysteine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize thiol groups to disulfides.
Reduction: DTT or TCEP are commonly used reducing agents for disulfide bonds.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for amine modification.
Major Products
Disulfide-bridged peptides: Formed through the oxidation of cysteine residues.
Reduced peptides: Resulting from the reduction of disulfide bonds.
Applications De Recherche Scientifique
Lys-Cys-Thr-Cys-Cys-Ala has several applications in scientific research:
Biochemistry: Used as a model peptide for studying disulfide bond formation and stability.
Medicine: Potential therapeutic applications due to its ability to form stable structures through disulfide bonds.
Chemistry: Employed in the development of peptide-based materials and catalysts.
Industry: Utilized in the production of peptide-based drugs and diagnostics.
Mécanisme D'action
The biological activity of Lys-Cys-Thr-Cys-Cys-Ala is largely dependent on its ability to form disulfide bonds, which can stabilize its three-dimensional structure. This structural stability can enhance its interaction with molecular targets, such as enzymes or receptors, thereby modulating their activity. The specific mechanism of action would depend on the context in which the peptide is used, such as its role in inhibiting or activating a particular biological pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cys-Cys-Ala-Lys-Thr-Cys: Another hexapeptide with a different sequence but similar cysteine content.
Cys-Lys-Thr-Cys-Cys-Ala: A variant with a different arrangement of amino acids.
Uniqueness
Lys-Cys-Thr-Cys-Cys-Ala is unique due to its specific sequence and the presence of three cysteine residues, which can form multiple disulfide bonds. This property makes it particularly useful for studying the effects of disulfide bond formation on peptide structure and function.
Propriétés
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N7O8S3/c1-10(22(36)37)25-18(32)13(7-38)27-19(33)14(8-39)28-21(35)16(11(2)30)29-20(34)15(9-40)26-17(31)12(24)5-3-4-6-23/h10-16,30,38-40H,3-9,23-24H2,1-2H3,(H,25,32)(H,26,31)(H,27,33)(H,28,35)(H,29,34)(H,36,37)/t10-,11+,12-,13-,14-,15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMDZVLJMXJONY-DWTGPMEZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C)C(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N7O8S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



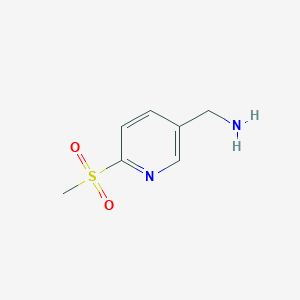
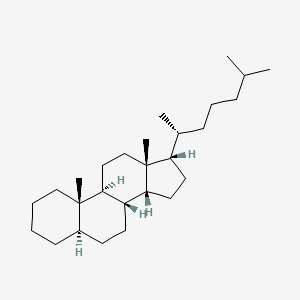
![2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol](/img/structure/B3279577.png)

![1-(6-methylpyridin-2-yl)-N-[(6-methylpyridin-2-yl)methylideneamino]methanimine](/img/structure/B3279611.png)


